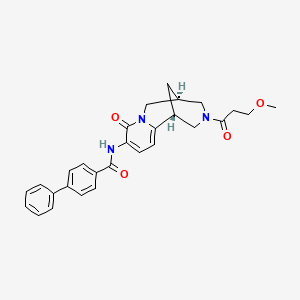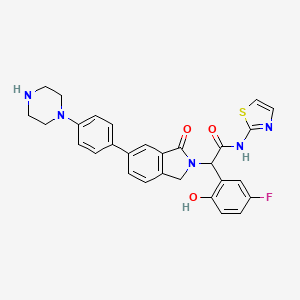![molecular formula C14H8ClF3N2O2 B608237 6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol CAS No. 2036081-86-2](/img/structure/B608237.png)
6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol
Descripción general
Descripción
6-[2-Chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol, also known as 2-chloro-6-trifluoromethoxybenzimidazole, is an organic compound with a wide range of scientific research applications. It is part of the benzimidazole family of compounds, and has been studied in the fields of pharmacology, biochemistry, and physiology. This compound has been used in a variety of laboratory experiments, and has demonstrated a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
AMPA Receptor Modulation
JNJ-55511118 acts as a negative allosteric modulator of AMPA receptors . It selectively inhibits AMPA receptors that require the presence of the accessory protein CACNG8 (TARP-γ8) . This compound has been shown to inhibit peak currents of γ8-containing AMPARs by decreasing their single-channel conductance .
Treatment of Epilepsy
JNJ-55511118 has shown considerable promise for the treatment of epilepsy . It exhibits potent inhibition of neurotransmission within the hippocampus, which is a key area of the brain involved in seizure generation .
Neuroprotection
As a neuroprotectant, JNJ-55511118 can potentially protect neurons from damage or degeneration . Its ability to modulate AMPA receptors could help maintain neuronal health and function .
Influence on Intracellular Polyamines
JNJ-55511118 modifies the TARP-dependent actions of intracellular polyamines . Polyamines are organic compounds that play crucial roles in cellular functions, and their modulation could have significant biological implications .
Influence on Partial Agonist Kainate
The compound also modifies the pharmacological action of the partial agonist kainate . Kainate receptors are a type of ionotropic glutamate receptor, and their modulation could influence various neurological processes .
Alcohol Addiction Treatment
JNJ-55511118 has been used in preclinical studies to reduce chronic repetitive alcohol self-administration . This suggests potential applications in the treatment of alcohol addiction .
Mecanismo De Acción
Target of Action
JNJ-55511118, also known as 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one, is a highly potent, reversible, and selective negative modulator of AMPA receptors . The primary target of JNJ-55511118 is the AMPA receptors that require the presence of the accessory protein CACNG8, also known as transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8) .
Mode of Action
JNJ-55511118 interacts with its targets by partially disrupting the interaction between the TARP and the pore-forming subunit of the channel . This results in a decrease in their single-channel conductance . The drug also modifies hallmark features of AMPAR pharmacology .
Biochemical Pathways
The biochemical pathways affected by JNJ-55511118 are primarily related to the excitatory signaling in the brain mediated by AMPA-type glutamate receptors . The modulation of these receptors shows promise for the treatment of various neurological conditions .
Pharmacokinetics
JNJ-55511118 has excellent pharmacokinetic properties . It is orally available, brain penetrant, and achieves high receptor occupancy following oral administration . .
Result of Action
The result of JNJ-55511118’s action is a potent inhibition of neurotransmission within the hippocampus . It has a strong anticonvulsant effect and shows potential therapeutic utility as an anticonvulsant or neuroprotectant . At high levels of receptor occupancy in rodent in vivo models, JNJ-55511118 showed a strong reduction in certain bands on electroencephalogram, transient hyperlocomotion, no motor impairment on rotarod, and a mild impairment in learning and memory .
Action Environment
The action environment of JNJ-55511118 is primarily within the hippocampus region of the brain
Propiedades
IUPAC Name |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSLRIXGQVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)
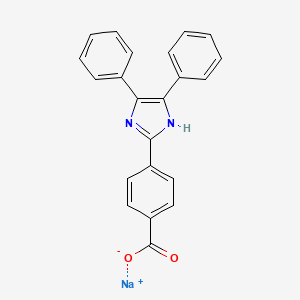

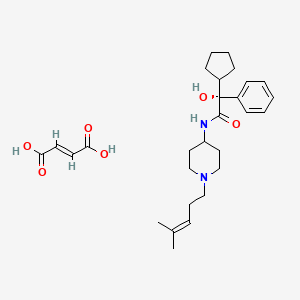

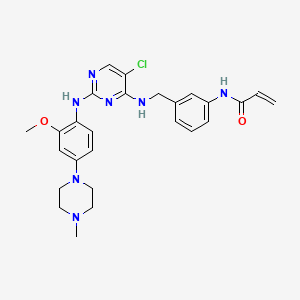

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)
